2-{3-[(1,3-Benzodioxol-5-ylamino)carbonyl]phenyl}acetic acid
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Overview
Description
2-{3-[(1,3-Benzodioxol-5-ylamino)carbonyl]phenyl}acetic acid is an organic compound with the molecular formula C16H13NO5 It features a benzodioxole moiety linked to a phenylacetic acid structure through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1,3-Benzodioxol-5-ylamino)carbonyl]phenyl}acetic acid typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Amide Bond Formation: The benzodioxole derivative is then reacted with 3-aminobenzoic acid to form the amide bond. This step usually requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Acetic Acid Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the amide bond can yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine and carboxylic acid.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-{3-[(1,3-Benzodioxol-5-ylamino)carbonyl]phenyl}acetic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a non-steroidal anti-inflammatory drug (NSAID) due to its structural similarity to known COX inhibitors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biological Studies: It is used in studies related to enzyme inhibition, particularly cyclooxygenase (COX) enzymes.
Mechanism of Action
The mechanism of action of 2-{3-[(1,3-Benzodioxol-5-ylamino)carbonyl]phenyl}acetic acid involves the inhibition of cyclooxygenase (COX) enzymes. The benzodioxole moiety interacts with the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
2-{2-[(1,3-Benzodioxol-5-ylamino)carbonyl]phenyl}acetic acid: Similar structure but with a different substitution pattern on the phenyl ring.
1-{3-[(1,3-Benzodioxol-5-ylamino)carbonyl]phenyl}ethanone: Contains an ethanone group instead of an acetic acid group.
Uniqueness
2-{3-[(1,3-Benzodioxol-5-ylamino)carbonyl]phenyl}acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit COX enzymes with high selectivity makes it a valuable compound for medicinal research .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylcarbamoyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c18-15(19)7-10-2-1-3-11(6-10)16(20)17-12-4-5-13-14(8-12)22-9-21-13/h1-6,8H,7,9H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGUUPQXRZGZTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC(=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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